![molecular formula C11H9FN2O2 B2930317 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153368-52-5](/img/structure/B2930317.png)
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride, an important intermediate of anti-thromboembolic disease medicine Riociguat, has been described . Another study reported the synthesis of a new series of 1-(2-fluorobenzyl)piperazine triazoles, which were evaluated for anticancer activity .Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-(2-fluorobenzyl)piperazine, has been established by employing 1H NMR, 13C NMR, and mass spectral analysis .Scientific Research Applications
I have conducted several searches to find specific scientific research applications of “1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid”, but unfortunately, the search results do not provide detailed information on unique applications for this compound.
However, based on the general information available, compounds like “1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” are often used in the design and synthesis of fluorescent probes, which are chemical substances that can detect biomolecules or molecular activities within cells through fluorescence signals . These probes have vast potential for application in chemical biology and are investigated in various research areas due to their specific characteristics .
Safety and Hazards
The safety data sheet for related compounds like 1-(2-Fluorobenzyl)piperazine suggests that they should be handled with care to avoid exposure and environmental release . It’s important to note that safety data can vary between compounds, so specific safety data for “1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” should be consulted when available.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with soluble guanylate cyclase (sgc), a key enzyme in the nitric oxide (no) signaling pathway .
Mode of Action
It’s known that sgc stimulators and activators bind directly to reduced, heme-containing and oxidized, heme-free sgc, respectively, which results in an increase in cyclic guanylyl monophosphate (cgmp) production . The action of sGC stimulators at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
The compound likely affects the NO/sGC/cGMP pathway. In this pathway, NO activates sGC, leading to the production of cGMP. This secondary messenger then triggers various downstream effects, including vasodilation and inhibition of platelet aggregation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an sGC stimulator, it could potentially lead to vasodilation and inhibition of platelet aggregation .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWRBACKOQREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid |
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